molecular formula C9H10BrFO B1526473 2-(1-Bromoethyl)-4-fluoro-1-methoxybenzene CAS No. 1249296-67-0

2-(1-Bromoethyl)-4-fluoro-1-methoxybenzene

Cat. No. B1526473
CAS RN: 1249296-67-0
M. Wt: 233.08 g/mol
InChI Key: KEPRDFXWCIGONR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(1-Bromoethyl)-4-fluoro-1-methoxybenzene” is an organic compound. It is a derivative of benzene, which is a cyclic hydrocarbon with a formula C6H6 . The compound has a bromoethyl group attached to it, which is a two-carbon chain with a bromine atom attached . It also has a fluoro group and a methoxy group attached to the benzene ring .


Synthesis Analysis

The synthesis of such compounds typically involves halogenation, a chemical reaction that incorporates a halogen (like bromine or fluorine) into an organic compound . The bromoethyl group could be introduced through a reaction with a brominating agent . The fluoro and methoxy groups could be introduced through similar reactions with appropriate reagents .


Molecular Structure Analysis

The molecular structure of “2-(1-Bromoethyl)-4-fluoro-1-methoxybenzene” would be based on the structure of benzene, which is a planar, cyclic molecule consisting of six carbon atoms with alternating single and double bonds . The bromoethyl, fluoro, and methoxy groups would be attached to the benzene ring at specific positions .


Chemical Reactions Analysis

The compound could undergo various chemical reactions. For instance, the bromine atom in the bromoethyl group could be replaced by other groups in a substitution reaction . The compound could also participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(1-Bromoethyl)-4-fluoro-1-methoxybenzene” would depend on its molecular structure. For instance, the presence of the bromoethyl, fluoro, and methoxy groups could affect the compound’s polarity, boiling point, and solubility .

Mechanism of Action

The mechanism of action would depend on the specific reaction the compound is involved in. For example, in a substitution reaction, the bromine atom in the bromoethyl group could leave as a bromide ion, creating a carbocation that can react with a nucleophile .

Safety and Hazards

As with any chemical compound, handling “2-(1-Bromoethyl)-4-fluoro-1-methoxybenzene” would require appropriate safety measures. It’s important to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment should be used, and all sources of ignition should be removed .

Future Directions

The future directions for research on “2-(1-Bromoethyl)-4-fluoro-1-methoxybenzene” could include exploring its potential uses in organic synthesis, studying its reactivity under various conditions, and investigating its physical and chemical properties in more detail .

properties

IUPAC Name

2-(1-bromoethyl)-4-fluoro-1-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFO/c1-6(10)8-5-7(11)3-4-9(8)12-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEPRDFXWCIGONR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)F)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-Bromoethyl)-4-fluoro-1-methoxybenzene
Reactant of Route 2
2-(1-Bromoethyl)-4-fluoro-1-methoxybenzene
Reactant of Route 3
Reactant of Route 3
2-(1-Bromoethyl)-4-fluoro-1-methoxybenzene
Reactant of Route 4
Reactant of Route 4
2-(1-Bromoethyl)-4-fluoro-1-methoxybenzene
Reactant of Route 5
Reactant of Route 5
2-(1-Bromoethyl)-4-fluoro-1-methoxybenzene
Reactant of Route 6
Reactant of Route 6
2-(1-Bromoethyl)-4-fluoro-1-methoxybenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.